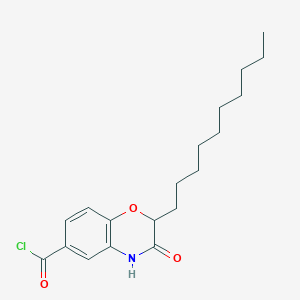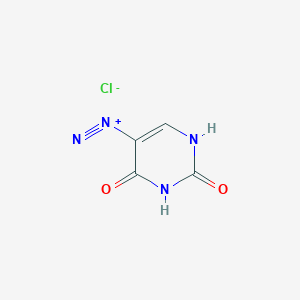
3-(Methylaminomethylene)pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Methylamino)methylidene]pentane-2,4-dione is an organic compound with the molecular formula C7H11NO2. It is a derivative of pentane-2,4-dione, where one of the hydrogen atoms is replaced by a methylamino group. This compound is known for its enamine tautomerism, which plays a significant role in its chemical behavior and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methylamino)methylidene]pentane-2,4-dione typically involves the reaction of 3-formylacetylacetone with methylamine. The reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficient production. The purity of the final product is often enhanced through recrystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Methylamino)methylidene]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The methylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-[(Methylamino)methylidene]pentane-2,4-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[(Methylamino)methylidene]pentane-2,4-dione involves its ability to form stable enamine tautomers. These tautomers can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other interactions. The compound’s reactivity is influenced by the presence of the methylamino group, which can participate in nucleophilic and electrophilic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(Dimethylamino)methylidene]pentane-2,4-dione: This compound has a similar structure but with an additional methyl group on the amino nitrogen.
3-[(Benzylamino)methylidene]pentane-2,4-dione: This derivative features a benzyl group instead of a methyl group.
3-[(tert-Butylamino)methylidene]pentane-2,4-dione: This compound has a tert-butyl group attached to the amino nitrogen.
Uniqueness
3-[(Methylamino)methylidene]pentane-2,4-dione is unique due to its specific enamine tautomerism and the presence of the methylamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
61071-46-3 |
|---|---|
Molekularformel |
C7H11NO2 |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
(Z)-4-hydroxy-3-(methyliminomethyl)pent-3-en-2-one |
InChI |
InChI=1S/C7H11NO2/c1-5(9)7(4-8-3)6(2)10/h4,9H,1-3H3/b7-5-,8-4? |
InChI-Schlüssel |
XEZQIBQTJWMAET-BZVQZKJVSA-N |
Isomerische SMILES |
C/C(=C(\C=NC)/C(=O)C)/O |
Kanonische SMILES |
CC(=C(C=NC)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-6-[4-methyl-2-nitro-6-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14592230.png)

![4-[5-(3-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14592256.png)

![Methyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]nonanoate](/img/structure/B14592266.png)
![Bicyclo[4.3.1]deca-2,4,6,8-tetraene](/img/structure/B14592270.png)

![Ethyl {[2-nitro-5-(2,4,6-trichlorophenoxy)phenyl]sulfanyl}acetate](/img/structure/B14592278.png)
![2-[(Benzylsulfanyl)methyl]-4-methylphenol](/img/structure/B14592279.png)

![10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14592295.png)
![Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl-](/img/structure/B14592296.png)

